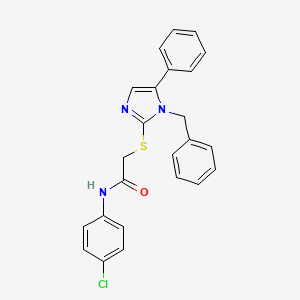
2-(1-benzyl-5-phenylimidazol-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-benzyl-5-phenylimidazol-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C24H20ClN3OS and its molecular weight is 433.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1-benzyl-5-phenylimidazol-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide, also known by its IUPAC name, exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an imidazole ring, a thioether group, and an acetamide moiety. The presence of these functional groups contributes to its unique biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN3OS |
| Molecular Weight | 354.86 g/mol |
| CAS Number | 1207041-85-7 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including this compound. Research indicates that derivatives containing imidazole rings exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Antibacterial Efficacy : In vitro studies have shown that compounds similar to this compound possess minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against various pathogens, including Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antibacterial mechanism is primarily attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Kinesin Spindle Protein (KSP) Inhibition : Similar imidazole derivatives have been identified as inhibitors of KSP, a target for cancer therapy. Inhibition of KSP disrupts mitotic processes in cancer cells, leading to apoptosis .
- Cell Line Studies : Studies using various cancer cell lines have demonstrated that this compound induces cytotoxicity in a dose-dependent manner, with significant effects observed at concentrations above 10 µM .
Case Study 1: Antibacterial Testing
In a study conducted by Bansal et al. (2012), several imidazole derivatives were synthesized and tested for antibacterial activity. The results indicated that compounds with similar structures to our target compound displayed potent activity against S. aureus with MIC values comparable to standard antibiotics .
Case Study 2: Anticancer Efficacy
A recent publication investigated the effect of imidazole derivatives on breast cancer cell lines. The study found that treatment with compounds similar to this compound resulted in significant cell death, attributed to the induction of apoptosis through the activation of caspase pathways .
Structure-Activity Relationship (SAR)
The biological activity of imidazole derivatives is closely linked to their chemical structure. Key factors influencing their efficacy include:
- Substituents on the Imidazole Ring : Variations in substituents can enhance or reduce biological activity.
- Thioether Group Presence : This group is crucial for improving solubility and bioavailability.
A comparative analysis indicates that modifications in the benzyl and phenyl groups significantly affect the potency against microbial strains .
属性
IUPAC Name |
2-(1-benzyl-5-phenylimidazol-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3OS/c25-20-11-13-21(14-12-20)27-23(29)17-30-24-26-15-22(19-9-5-2-6-10-19)28(24)16-18-7-3-1-4-8-18/h1-15H,16-17H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVXLWNPAHGBLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














